molecular formula C5H10ClNO3 B598922 5-AMINO-15N-LEVULINIC ACID HCL CAS No. 116571-80-3

5-AMINO-15N-LEVULINIC ACID HCL

Cat. No.: B598922
CAS No.: 116571-80-3
M. Wt: 168.582
InChI Key: ZLHFONARZHCSET-NWZHYJCUSA-N
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Description

Historical Context of Aminolevulinic Acid Discovery and its Biological Significance

The journey to understanding the pivotal role of aminolevulinic acid began in the mid-20th century. A landmark series of experiments conducted by David Shemin and David Rittenberg in the 1940s laid the groundwork. In a now-famous study, Shemin ingested glycine (B1666218) labeled with the stable isotope nitrogen-15 (B135050) (¹⁵N) and tracked its incorporation into his own hemoglobin. bham.ac.ukmdpi.comnih.gov This groundbreaking research demonstrated that the nitrogen atoms from glycine were direct precursors for the synthesis of heme, the iron-containing component of hemoglobin. bham.ac.uknih.gov

Subsequent work by Shemin's group, using carbon-14 (B1195169) (¹⁴C) labeled acetate, further elucidated the pathway, identifying succinyl-CoA as the other key building block for heme. bham.ac.uknih.gov These isotopic tracer studies culminated in the discovery of 5-aminolevulinic acid (ALA) as the first common intermediate in the porphyrin synthesis pathway. bham.ac.uk It was established that in animals, fungi, and some bacteria, ALA is synthesized from glycine and succinyl-CoA in a reaction known as the Shemin or C4 pathway. oup.comcore.ac.uk Later research uncovered an alternative route, the C5 pathway, present in plants, algae, archaea, and most bacteria, where ALA is synthesized from the intact carbon skeleton of glutamate (B1630785). oup.comcore.ac.uk These discoveries cemented the biological significance of ALA as the committed precursor for all tetrapyrrole compounds. nih.govbham.ac.uk

Importance of Isotopic Labeling, particularly ¹⁵N, in Aminolevulinic Acid Studies

The initial discovery of ALA's role in heme synthesis was made possible by isotopic labeling, and this technique remains indispensable in contemporary research. The use of stable isotopes, such as nitrogen-15 (¹⁵N), allows scientists to non-invasively trace the metabolic fate of molecules in complex biological systems. nih.gov When 5-AMINO-¹⁵N-LEVULINIC ACID HCL is introduced into a biological system, the ¹⁵N atom acts as a tag, allowing researchers to follow its incorporation into downstream products.

This method is particularly powerful when combined with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). medchemexpress.com

NMR Spectroscopy: This technique can detect the ¹⁵N nucleus, providing detailed information about the chemical environment of the labeled atom within a molecule. This allows for the structural identification of metabolic intermediates and final products, helping to map out biosynthetic pathways. mdpi.comfrontiersin.org Recent advancements in NMR-based metabolic flux analysis increasingly utilize ¹⁵N labeling to enhance the resolution and efficiency of these studies. mdpi.comfrontiersin.org

Mass Spectrometry: MS can precisely measure the mass of molecules, and the increased mass due to the ¹⁵N isotope allows for the quantification of labeled compounds in a mixture. This is crucial for metabolic flux analysis, which seeks to determine the rates of metabolic reactions within a cell. medchemexpress.comfrontiersin.org

The use of 5-AMINO-¹⁵N-LEVULINIC ACID HCL provides a clear and unambiguous way to track the flow of nitrogen from this specific precursor through the entire tetrapyrrole biosynthesis pathway, from the formation of the first pyrrole (B145914) ring, porphobilinogen (B132115), to the final complex macrocycles like heme and chlorophyll (B73375). bham.ac.uknih.gov

Current Academic Research Landscape and Trajectories for 5-AMINO-¹⁵N-LEVULINIC ACID HCL

Current research continues to leverage 5-AMINO-¹⁵N-LEVULINIC ACID HCL and other isotopically labeled versions of ALA to explore diverse scientific questions. The commercial availability of these compounds facilitates their use in a wide range of studies. medchemexpress.com

Key Research Trajectories:

Metabolic Flux Analysis (MFA): The field of systems biology increasingly relies on MFA to create quantitative models of metabolic networks. Co-labeling experiments using both ¹³C and ¹⁵N-labeled substrates, including ALA, are being employed to simultaneously quantify carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism. nih.govfrontiersin.org This approach is critical for metabolic engineering efforts aimed at optimizing the biotechnological production of valuable compounds. frontiersin.org

Elucidation of Complex Biosynthetic Pathways: In plant sciences and microbiology, researchers use ¹⁵N-labeled ALA to untangle novel or complex biosynthetic pathways for natural products. acs.orgmdpi.com For instance, stable isotope feeding experiments are a cornerstone in identifying the enzymatic steps involved in the creation of unique tetrapyrrole-derived molecules in various organisms. mdpi.com

Study of Metabolic Disorders: Given ALA's central role in heme synthesis, which is crucial for mitochondrial function, researchers are investigating its potential connections to metabolic disorders. bham.ac.uk Studies are exploring how ALA metabolism influences mitochondrial energy production and oxidative stress, with isotopically labeled ALA serving as a tool to trace these pathways in models of diseases like diabetes and atherosclerosis. bham.ac.uk

Chemoproteomics: This emerging field uses chemical probes to study protein function in complex biological systems. Isotopically labeled biosynthetic intermediates, including derivatives of ALA, can be used to design probes that help identify and characterize the enzymes involved in specific metabolic pathways, which is particularly useful when traditional genomic approaches are challenging. acs.org

The ongoing research demonstrates that 5-AMINO-¹⁵N-LEVULINIC ACID HCL is not merely a tool for confirming established knowledge but is at the forefront of new discoveries, enabling a deeper and more quantitative understanding of the fundamental processes of life.

Properties

CAS No.

116571-80-3

Molecular Formula

C5H10ClNO3

Molecular Weight

168.582

IUPAC Name

5-azanyl-4-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1;

InChI Key

ZLHFONARZHCSET-NWZHYJCUSA-N

SMILES

C(CC(=O)O)C(=O)CN.Cl

Synonyms

5-AMINO-15N-LEVULINIC ACID HCL

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Aminolevulinic Acid

The C4 Pathway (Shemin Pathway) of Aminolevulinic Acid Synthesis

The C4 pathway, first described by Shemin and Russell, is the primary route for ALA synthesis in animals, fungi, some protozoa, and the α-class of proteobacteria. frontiersin.orgnih.govwikipedia.org This pathway is characterized by the condensation of two fundamental building blocks derived from central carbon metabolism.

The core reaction of the C4 pathway involves the condensation of succinyl-CoA, an intermediate of the citric acid cycle, and the amino acid glycine (B1666218). jmb.or.krnih.gov This single-step reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS). wikipedia.orgnih.gov The process requires pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6, as an essential cofactor. nih.govnih.gov

Enzymatic Mechanisms of Aminolevulinate Synthase (ALAS)

ALAS, a homodimeric mitochondrial enzyme, orchestrates a chemically complex reaction. wikipedia.orgnih.gov The mechanism begins with the binding of glycine to the PLP cofactor, forming an external aldimine or Schiff base. wikipedia.orgnih.gov A highly conserved lysine (B10760008) residue in the active site deprotonates the glycine, leading to the formation of a resonance-stabilized quinonoid intermediate. wikipedia.orgusf.edu This intermediate then performs a nucleophilic attack on the thioester carbonyl of succinyl-CoA. nih.gov The subsequent release of Coenzyme A and a decarboxylation event yield the final product, 5-aminolevulinic acid. nih.govusf.edu

The active site of ALAS features key amino acid residues, such as Arginine-85, Threonine-430, and Lysine-313, which are crucial for the reaction to proceed. wikipedia.org The binding of succinyl-CoA induces a conformational change in the enzyme, shifting it to a "closed" state where catalysis occurs. nih.gov The release of the ALA product is considered the rate-limiting step of the cycle, suggesting the enzyme may have evolved to be deliberately slow, possibly to allow for rapid regulation. nih.gov

Regulatory Elements Governing C4 Pathway Activity

The C4 pathway is tightly regulated, primarily at the level of its first and rate-limiting enzyme, ALAS. nih.gov This control is crucial to prevent the harmful accumulation of porphyrin intermediates. wikipedia.org In many organisms, the synthesis and activity of ALAS are subject to feedback inhibition by the end-product of the pathway, heme. nih.govwikipedia.orgmdpi.com High levels of heme can repress the transcription of the ALAS gene and also inhibit the transport of the enzyme into the mitochondria where it functions. wikipedia.orgmdpi.com

In bacteria like Rhodobacter sphaeroides, there are multiple genes (e.g., hemA and hemT) that encode for ALAS isoenzymes, and their expression is sensitive to heme levels and oxygen availability. nih.gov The transcription of these genes is controlled by specific DNA-binding proteins, adding another layer of regulatory complexity. nih.gov

The C5 Pathway of Aminolevulinic Acid Synthesis

The C5 pathway is the dominant route for ALA synthesis in most bacteria, archaea, algae, and higher plants. wikipedia.orgd-nb.info Unlike the C4 pathway, this route utilizes the carbon skeleton of a single C5 molecule, glutamate (B1630785), to construct ALA. frontiersin.orgd-nb.info This process involves a series of three enzymatic steps.

The journey from glutamate to ALA begins with the activation of glutamate by attaching it to a specific transfer RNA (tRNAGlu), a reaction catalyzed by glutamyl-tRNA synthetase (GluRS). frontiersin.orgnih.gov The resulting glutamyl-tRNA (Glu-tRNA) is the actual substrate for the subsequent reductive step. nih.gov

Glutamyl-tRNA Reductase (GluTR) and Glutamate-1-Semialdehyde (B1620169) Aminotransferase (GSA-AT) Activities

The first committed step of the C5 pathway is the NADPH-dependent reduction of Glu-tRNA to glutamate-1-semialdehyde (GSA). nih.govnih.gov This reaction is catalyzed by glutamyl-tRNA reductase (GluTR). nih.gov The mechanism involves a nucleophilic attack by a conserved cysteine residue in GluTR on the activated carboxyl group of the glutamate moiety of Glu-tRNA, forming a thioester intermediate. nih.govresearchgate.netnih.gov This intermediate is then reduced by NADPH to release GSA. nih.govresearchgate.net

The highly reactive GSA is then isomerized in the final step by the enzyme glutamate-1-semialdehyde aminotransferase (GSA-AT), also known as GSA aminomutase. nih.govpnas.org This enzyme, which also requires a PLP-related cofactor (pyridoxamine 5'-phosphate), catalyzes the transfer of the amino group from the C2 to the C1 position of the GSA molecule, yielding 5-aminolevulinic acid. nih.govsoton.ac.uk

Distinct Regulatory Networks in the C5 Pathway

Regulation of the C5 pathway is also intricate and primarily targets the enzyme GluTR, which is the rate-limiting step. d-nb.inforesearchgate.net Similar to the C4 pathway, the C5 pathway is subject to feedback inhibition by heme. nih.gov In plants, other regulatory mechanisms exist. For instance, a protein known as FLU (fluorescent in blue light) can bind to GluTR and inhibit its activity, playing a role in coordinating chlorophyll (B73375) synthesis with other metabolic signals. nih.govd-nb.info

Furthermore, the interaction between enzymes is a key regulatory feature. GluTR and GSA-AT can form a complex, sometimes mediated by a GluTR-binding protein (GBP), which is thought to facilitate the efficient transfer and protection of the unstable GSA intermediate, a process known as metabolic channeling. nih.govportlandpress.com The expression of the genes encoding the C5 pathway enzymes can also be regulated by various factors, including light and circadian rhythms in photosynthetic organisms. d-nb.info

Metabolic Fate and Intermediary Metabolism of Exogenous 5-AMINOLEVULINIC ACID

When 5-aminolevulinic acid is supplied externally to a biological system, it is referred to as exogenous 5-ALA. Its administration allows for the circumvention of the natural, tightly regulated rate-limiting steps of endogenous synthesis, primarily the reaction catalyzed by ALAS in the C4 pathway. jmb.or.krnih.gov This bypass leads to a significant increase in the production and potential accumulation of downstream metabolites. jmb.or.kr

The metabolic journey of exogenous 5-ALA begins with its transport into the cell. Studies have shown that specialized transporter proteins, including peptide transporter 1 (PEPT1) and peptide transporter 2 (PEPT2), facilitate the uptake of 5-ALA across the cell membrane. researchgate.netmdpi.com

Once inside the cytoplasm, exogenous 5-ALA enters the heme biosynthesis pathway. mdpi.com Two molecules of 5-ALA are condensed by the enzyme ALA dehydratase (ALAD) to form the pyrrole (B145914) porphobilinogen (B132115) (PBG). frontiersin.orgresearchgate.net Through a series of subsequent enzymatic reactions, four molecules of PBG are eventually converted into the fluorescent molecule protoporphyrin IX (PpIX). nih.govsemanticscholar.org

In many types of cancer cells, the activity of the enzyme ferrochelatase (FECH), which catalyzes the final step of heme synthesis by inserting iron into PpIX to form heme, is relatively low. researchgate.netsemanticscholar.org This enzymatic bottleneck, combined with the influx of exogenous 5-ALA, results in the selective accumulation of PpIX in these cells. researchgate.net The accumulated PpIX can be harnessed for both photodynamic therapy and fluorescence-guided surgery. nih.gov The efflux of PpIX from the cell is mediated by transporters such as the ATP-binding cassette sub-family G member 2 (ABCG2), which can influence the net intracellular concentration. researchgate.netmdpi.com

The introduction of exogenous 5-ALA can also influence the organism's native metabolic pathways. In plants, for example, treatment with exogenous 5-ALA has been shown to promote the synthesis of endogenous ALA and upregulate the expression of key genes involved in chlorophyll synthesis, such as those for Mg-chelatase and protochlorophyllide (B1199321) oxidoreductase. mdpi.comnih.gov In a study on pear leaves, exogenous ALA treatment not only increased the endogenous ALA content but also enhanced the capacity for its synthesis and metabolic decomposition. mdpi.com Similarly, in tomato fruit, exogenous ALA application was found to alter the levels of ALA metabolic derivatives, including protoporphyrin IX (Proto IX), Mg-protoporphyrin IX (Mg-Proto IX), and protochlorophyllide (Pchlide). frontiersin.org

ProcessKey Molecules/Enzymes InvolvedDescription
Cellular UptakePeptide Transporter 1 (PEPT1), Peptide Transporter 2 (PEPT2) researchgate.netmdpi.comActive transport of exogenous 5-ALA into the cell cytoplasm. mdpi.com
Conversion to PBG5-ALA Dehydratase (ALAD) frontiersin.orgCondensation of two 5-ALA molecules to form porphobilinogen (PBG). researchgate.net
Conversion to PpIXPorphobilinogen Deaminase, Uroporphyrinogen Decarboxylase, etc. frontiersin.orgsemanticscholar.orgMulti-step enzymatic conversion of PBG into Protoporphyrin IX (PpIX). semanticscholar.org
Conversion to HemeFerrochelatase (FECH) researchgate.netInserts ferrous iron into PpIX to form heme. Often a rate-limiting step in cancer cells, leading to PpIX accumulation. semanticscholar.org
PpIX EffluxATP-binding cassette sub-family G member 2 (ABCG2) researchgate.netmdpi.comTransports accumulated PpIX out of the cell, modulating intracellular levels. mdpi.com

Synthesis and Chemical Derivatization of 5 Amino 15n Levulinic Acid Hcl

Advanced Chemical Synthesis Methodologies for 15N-Labeled Aminolevulinic Acid

The chemical synthesis of 5-AMINO-15N-LEVULINIC ACID HCL involves multi-step processes designed to specifically incorporate the heavy nitrogen isotope into the molecular structure with high efficiency.

The introduction of the ¹⁵N isotope is a critical step that defines the synthetic strategy. A common and effective method for introducing the labeled nitrogen is the Gabriel synthesis. This pathway often utilizes potassium ¹⁵N-phthalimide as the key ¹⁵N-donating reagent. scispace.com The ¹⁵N-phthalimide itself can be synthesized from phthalic anhydride (B1165640) and ¹⁵N-urea. researchgate.net The labeled phthalimide (B116566) then reacts with a suitable substrate, such as methyl 5-bromolevulinate, to form an intermediate that, upon acidic hydrolysis, yields the final ¹⁵N-labeled aminolevulinic acid. drugfuture.com

Table 1: Precursors and Pathways in ¹⁵N-ALA Chemical Synthesis
¹⁵N-Labeled PrecursorKey ReagentsReaction PathwayReference
¹⁵N-PhthalimideMethyl 5-bromolevulinate, HClGabriel Synthesis scispace.comdrugfuture.com
¹⁵N-GlycinePhthalic anhydride, Thionyl chloride, Meldrum's acidMulti-step condensation and hydrolysis researchgate.netdrugfuture.com
¹⁵N-UreaPhthalic anhydrideUsed to synthesize ¹⁵N-phthalimide precursor researchgate.net

Optimizing the synthesis of this compound focuses on maximizing the chemical yield and ensuring the highest possible isotopic incorporation. The efficiency of the synthesis is highly dependent on the reaction conditions at each step. For example, in pathways involving the alkylation of sodium diformylamide with methyl 5-bromolevulinate, the choice of solvent can significantly influence the yield of the N,N-diformylamino ester intermediate. drugfuture.com

Achieving high isotopic enrichment (often >98-99 atom % ¹⁵N) requires that the labeled precursor itself is of high isotopic purity and that scrambling or loss of the label is avoided throughout the synthesis. researchgate.netresearchgate.net For instance, a described method for producing ¹⁵N-labeled phthalimide reports a purity of 99.5% and an isotopic abundance of 99.04%, which is crucial for the final product's isotopic integrity. researchgate.net The development of concise, multi-step syntheses, such as the four-step process from labeled glycine (B1666218), represents a significant advancement in optimizing both yield and resource efficiency. researchgate.net

Precursor Selection and Reaction Pathways in Isotopic Synthesis

Biotechnological Production and Engineered Microbial Strains for Aminolevulinic Acid Synthesis

Biotechnological routes offer a sustainable and often more cost-effective alternative to chemical synthesis for producing aminolevulinic acid. frontiersin.orgresearchgate.net These methods leverage the natural biosynthetic capabilities of microorganisms, which can be enhanced through metabolic engineering.

Microorganisms synthesize ALA via two primary natural pathways: the C4 (Shemin) pathway and the C5 pathway. tandfonline.commdpi.com The C4 pathway, found in organisms like Rhodobacter sphaeroides and fungi, involves the condensation of succinyl-CoA and glycine, catalyzed by ALA synthase (ALAS). frontiersin.orgd-nb.info The C5 pathway, present in many bacteria like E. coli and in plants, uses glutamate (B1630785) as the sole precursor. tandfonline.comnih.gov

Metabolic engineering aims to maximize ALA production by manipulating these pathways. Common strategies include:

Overexpression of Key Enzymes: The gene for ALA synthase (hemA), often from a high-producer like Rhodobacter sphaeroides, is frequently overexpressed in host organisms such as E. coli or Corynebacterium glutamicum. researchgate.nettandfonline.comnih.gov Co-expression of genes like hemL (glutamate-1-semialdehyde aminotransferase) can further boost production in engineered C5 pathways. tandfonline.com

Increasing Precursor Supply: To fuel the C4 pathway, the intracellular pools of succinyl-CoA and glycine are increased. This can be achieved by inactivating enzymes that divert these precursors, such as succinyl-CoA synthetase (sucCD), or by engineering pathways to channel carbon flux from central metabolism towards them. frontiersin.org For the C5 pathway, enhancing the supply of glutamate is key. frontiersin.org

Blocking Competing Pathways: The consumption of ALA by downstream enzymes in the tetrapyrrole pathway is a significant bottleneck. Adding inhibitors like levulinic acid or genetically knocking out genes such as hemB (which encodes porphobilinogen (B132115) synthase) can lead to ALA accumulation. tandfonline.comd-nb.info

These strategies have successfully been applied to various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum, to achieve high-titer production of ALA from inexpensive carbon sources like glucose. frontiersin.orgnih.govtandfonline.com

Table 2: Examples of Metabolic Engineering Strategies for ALA Production
MicroorganismPathway TargetedGenetic Modification StrategyReference
Escherichia coliC4 PathwayOverexpression of hemA from Rhodobacter sphaeroides tandfonline.comnih.gov
Saccharomyces cerevisiaeC4 PathwayOverexpression of endogenous ALA synthetase (HEM1) and aconitase (ACO2) d-nb.info
Corynebacterium glutamicumC4 PathwayInactivation of succinyl-CoA synthetase (sucCD) to increase succinyl-CoA supply frontiersin.orgresearchgate.net
Escherichia coliC5 PathwayCo-expression of hemA and hemL genes tandfonline.comnih.gov

In vitro enzymatic synthesis provides a highly controlled environment for producing isotopically labeled compounds. This approach avoids the complexities of cellular metabolism, such as isotopic scrambling. wiley.com For the synthesis of ¹⁵N-labeled amino acids, bacterial NAD-dependent amino acid dehydrogenases (e.g., alanine (B10760859) dehydrogenase, glutamate dehydrogenase) are effective catalysts. researchgate.netresearchgate.net

In this system, the ¹⁵N label is typically supplied as ¹⁵NH₄Cl (ammonium chloride) with a high isotopic enrichment (e.g., 99 atom %). researchgate.net The enzymatic reaction couples the reductive amination of a corresponding α-ketoacid precursor with the oxidation of a cofactor like NADH. researchgate.net To make the process cost-effective, a cofactor regeneration system, such as using glucose dehydrogenase, is often employed. researchgate.net This chemo-enzymatic approach combines chemical synthesis of precursors with the high stereospecificity of enzymes to produce pure, accurately labeled amino acids. nih.gov

Metabolic Engineering Strategies for Enhanced Production

Analytical Techniques for Purity and Isotopic Integrity Assessment (Focus on Methods)

Rigorous analytical characterization is mandatory to confirm the chemical purity, structural identity, and isotopic enrichment of this compound. The primary techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): This is a cornerstone technique for isotopic analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific for quantifying ALA and confirming its identity in complex mixtures. researchgate.netbiomedres.us The sample is first separated by HPLC, and the mass spectrometer then confirms the molecular weight, which will be shifted due to the presence of the ¹⁵N isotope. Using an isotopic internal standard, such as ¹³C₂,¹⁵N-ALA, allows for precise quantification. researchgate.netbiomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for identifying amino acids and checking peak purity after derivatization to make them volatile. vliz.be

Isotopic Enrichment Determination: High-resolution mass spectrometry is used to determine the percentage of ¹⁵N incorporation. researchgate.netnist.gov This is achieved by comparing the empirically measured isotopic distribution profile of the molecule with a series of theoretically calculated profiles at different enrichment rates. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and unequivocally confirms the location of the isotopic label.

¹⁵N NMR: This technique directly observes the ¹⁵N nucleus, confirming the presence and chemical environment of the label. researchgate.netsigmaaldrich.com Heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can show the coupling between the ¹⁵N nucleus and adjacent protons, precisely identifying the labeled position within the molecule. nih.gov

Table 3: Analytical Methods for Characterization of this compound
Analytical TechniquePurposeKey Information ProvidedReference
LC-MS/MSPurity Assessment & QuantificationSeparates ALA from impurities; confirms molecular weight; enables precise quantification. researchgate.netbiomedres.usresearchgate.net
High-Resolution MSIsotopic Integrity AssessmentMeasures the isotopic distribution to calculate the percentage of ¹⁵N enrichment. researchgate.netnist.gov
¹H NMR SpectroscopyStructural Verification & PurityConfirms the chemical structure of the molecule and assesses chemical purity. ecut.edu.cn
¹⁵N NMR / HSQCIsotopic Integrity AssessmentDirectly detects the ¹⁵N atom and confirms its precise location within the molecule. researchgate.netnih.gov

Role of 5 Amino 15n Levulinic Acid Hcl in Tetrapyrrole Biosynthesis Research

Elucidation of Heme Biosynthesis Pathways using 15N-Tracing

The biosynthesis of heme, a critical component of hemoglobin, myoglobin, and cytochromes, has been extensively studied using isotopic tracers. The use of 15N-labeled precursors dates back to seminal experiments by David Shemin, who ingested 15N-labeled glycine (B1666218) (a precursor to ALA in the Shemin pathway) to trace its incorporation into his own heme, thereby outlining the initial steps of this fundamental pathway. nih.govmdpi.comnih.gov The use of 5-AMINO-15N-LEVULINIC ACID HCL provides a more direct way to study the steps downstream of ALA formation.

The administration of this compound allows for the precise tracking of nitrogen through the heme synthesis pathway, enabling the quantification of metabolic flux and the dynamics of precursor pools. By measuring the rate of 15N incorporation into downstream intermediates and the final heme product, researchers can build kinetic models of the pathway. nih.govd-nb.info These studies are crucial for understanding how the cell regulates the flow of metabolites to meet its demand for heme while avoiding the toxic accumulation of photoreactive porphyrin intermediates. nih.gov

Metabolic flux analysis using isotopic labeling has revealed that the concentration of intermediates is tightly controlled. For instance, in certain pathological conditions or under cellular stress, the flux through the pathway can be significantly altered. biorxiv.org Isotope tracing studies can quantify these changes, providing insights into the mechanisms of diseases like the porphyrias, which are characterized by the abnormal accumulation of heme precursors. nih.gov

Table 1: Research Findings on Porphyrin Precursor Pool Dynamics and Flux using 15N-Tracing

Research FocusOrganism/SystemKey Findings with 15N-TracingReference
Quantification of Heme SynthesisHuman subjectsEarly studies with 15N-glycine established the rate of heme turnover and the contribution of different precursor pools to bilirubin. mdpi.comnih.gov
Metabolic Flux AnalysisMycobacterium bovis BCGDual 13C-15N labeling allowed for the simultaneous quantification of carbon and nitrogen fluxes, establishing glutamate (B1630785) as the central node for nitrogen metabolism feeding into the tetrapyrrole pathway. nih.govbiorxiv.org
Porphyria PathophysiologyHuman patients with acute porphyriasTracing studies help quantify the overproduction of ALA and porphobilinogen (B132115), confirming the metabolic block and informing therapeutic strategies. nih.govnih.gov

The pathway from ALA to heme involves a series of enzymatic steps. This compound is an invaluable tool for studying the kinetics and mechanisms of these enzymes.

Porphobilinogen Synthase (PBGS) , also known as ALA dehydratase (ALAD), catalyzes the condensation of two molecules of ALA to form the pyrrole (B145914), porphobilinogen (PBG). nih.govresearchgate.net This reaction is the first committed step in porphyrin synthesis. Studies using isotopically labeled ALA, including 15N-ALA, combined with techniques like NMR spectroscopy, have been instrumental in understanding the enzyme's mechanism. nih.govaist.go.jp These studies have revealed the asymmetric nature of the condensation, where one ALA molecule (the "P-side") forms the propionic acid side of PBG and the other (the "A-side") forms the acetic acid side. researchgate.netnih.gov 15N NMR can directly probe the chemical environment of the nitrogen atom as it forms the pyrrole ring within the enzyme's active site. nih.gov

Uroporphyrinogen Synthase (UROS) , in conjunction with porphobilinogen deaminase (PBGD, also known as hydroxymethylbilane (B3061235) synthase), catalyzes the formation of the first macrocyclic intermediate, uroporphyrinogen III. PBGD polymerizes four molecules of PBG into a linear tetrapyrrole called hydroxymethylbilane. UROS then masterfully cyclizes this linear molecule, inverting the final pyrrole ring (ring D) to form the asymmetric uroporphyrinogen III isomer. nih.govmdpi.com The use of isotopically labeled PBG, derived from 15N-ALA, has been crucial in confirming this intricate rearrangement mechanism. While direct NMR studies on UROS with 15N-labeled substrates are challenging due to the instability of its substrate, analysis of the 15N-labeled uroporphyrinogen III product confirms the enzymatic inversion of one of the four pyrrole rings. portlandpress.com

Porphyrin Precursor Pool Dynamics and Flux

Investigation of Chlorophyll (B73375) Biosynthesis using 15N-Labeled Precursors

In plants, algae, and cyanobacteria, chlorophyll is the primary pigment for photosynthesis. The biosynthesis of chlorophyll shares its early steps with heme synthesis, diverging after the formation of protoporphyrin IX. pnas.org 15N-labeled precursors, including 15N-labeled nitrogen sources that are converted to 5-AMINO-15N-LEVULINIC ACID via the C5 pathway, are extensively used to study the dynamics of chlorophyll synthesis and degradation. nih.govresearchgate.net

The use of 15N labeling allows for the tracking of nitrogen from ALA into the various intermediates of the chlorophyll biosynthetic pathway. This has been particularly useful in identifying and quantifying intermediates in the chlorophyll cycle, a series of reactions that interconvert different forms of chlorophyll. For example, studies in the cyanobacterium Synechocystis sp. PCC 6803 using 15N labeling identified chlorophyllide and pheophorbide as key intermediates in chlorophyll degradation. nih.govresearchgate.net

The branch point between the heme and chlorophyll pathways occurs at protoporphyrin IX. pnas.org At this juncture, the insertion of iron by ferrochelatase commits the molecule to the heme pathway, while the insertion of magnesium by magnesium chelatase directs it towards chlorophyll synthesis. nih.gov Isotopic labeling studies help to elucidate how the metabolic flux is partitioned between these two crucial pathways in response to developmental and environmental cues. nih.gov

The synthesis of chlorophyll is tightly regulated to match the synthesis of chlorophyll-binding proteins and to prevent the accumulation of phototoxic intermediates. nih.govnih.gov 15N labeling experiments have been instrumental in quantifying the rates of chlorophyll synthesis and degradation under various conditions, providing insights into the regulatory mechanisms.

For example, by growing photosynthetic organisms in a 15N-enriched medium and then switching to a 14N medium, researchers can measure the turnover rates of chlorophyll molecules. nih.gov Such studies have shown that the rate of chlorophyll synthesis is adjusted based on the availability of chlorophyll-binding polypeptides associated with the photosystems. nih.govresearchgate.net In mutants lacking one or both photosystems, the rate of chlorophyll synthesis is significantly reduced. nih.govresearchgate.net These findings demonstrate a sophisticated regulatory network that coordinates the synthesis of pigments and proteins.

Table 2: Research Findings on Chlorophyll Synthesis and Degradation using 15N-Labeling

OrganismConditionKey FindingReference
Synechocystis sp. PCC 6803 (Wild Type)Normal lightChlorophyll lifetime (τ) is approximately 300 hours, much longer than the cell doubling time. nih.govresearchgate.net
Synechocystis sp. PCC 6803 (Photosystem I-less mutant)Normal lightChlorophyll synthesis rate is five-fold slower than in wild type. nih.govresearchgate.net
Synechocystis sp. PCC 6803 (Photosystem I-less/II-less mutant)Normal lightChlorophyll synthesis rate is eight-fold slower, and degradation is 4-5 fold faster than in wild type. nih.govresearchgate.net
Barley (Hordeum vulgare)Normal growthIdentified specific subunits of chlorophyll biosynthesis with high turnover rates, indicating dynamic regulation. nih.gov

Chlorophyll Cycle Intermediates and Metabolic Branch Points

Research on Vitamin B12 and Other Tetrapyrrole Biosynthetic Routes

Beyond heme and chlorophyll, ALA is the precursor to other vital tetrapyrroles, including vitamin B12 (cobalamin) and siroheme (B1205354). frontiersin.org The complex biosynthetic pathways of these molecules have also been investigated using isotopic labeling.

The biosynthesis of vitamin B12 is exclusive to certain bacteria and archaea and involves a intricate series of over 30 enzymatic steps. sciencenet.cnnih.gov The pathway begins with ALA and proceeds through uroporphyrinogen III, the same intermediate found in heme and chlorophyll synthesis. wikipedia.org Studies using 13C and 15N labeled precursors have been fundamental in tracing the complex series of methylations, ring contractions, and cobalt insertion that lead to the final cobalamin structure. pnas.orgnih.gov For instance, research on Propionibacterium shermanii has utilized labeled ALA to delineate the sequence of intermediates. pnas.org More recently, methods have been developed for the biosynthetic production of fully 15N-labeled cobalamins by growing producer organisms like Propionibacterium freudenreichii on a 15N-enriched medium, providing valuable standards for analytical and metabolic studies. nih.govfrontiersin.org

Siroheme is another iron-containing tetrapyrrole that serves as a prosthetic group for sulfite (B76179) and nitrite (B80452) reductases, enzymes essential for sulfur and nitrogen assimilation in many microorganisms and plants. nih.govnih.gov The siroheme biosynthetic pathway also branches off from uroporphyrinogen III. nih.govnih.gov Therefore, feeding organisms with this compound would result in the incorporation of the 15N label into siroheme, allowing for the study of this less-explored but vital branch of tetrapyrrole metabolism. nih.govmdpi.com

Advanced Analytical and Spectroscopic Methodologies for 5 Amino 15n Levulinic Acid Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N-Labeled Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying molecular structure and dynamics. creative-proteomics.comnih.gov When metabolites are enriched with stable isotopes like 15N, NMR can selectively monitor the flow of these labels through metabolic networks. nih.govuba.ar The use of 15N-labeled compounds offers a direct way to investigate nitrogen metabolism, which is less expensive than using 13C-labeled equivalents. nih.govresearchgate.net

15N-NMR Applications in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com Stable isotope tracing, using compounds labeled with 13C or 15N, is a cornerstone of MFA. medchemexpress.comnih.gov By introducing 5-Amino-15N-levulinic acid HCl into a system, researchers can trace the path of the 15N atom as it is incorporated into downstream metabolites.

15N-NMR-based approaches provide detailed information on the topology and operation of cellular metabolism. nih.govbham.ac.uk While 1H and 13C NMR are traditionally used, exploiting the 15N nucleus can increase the efficiency and resolution of fluxomics studies. nih.govbham.ac.uk This is because 15N labeling can accelerate the analysis of biomass hydrolysates and expand the range of quantifiable isotopomers (molecules that differ only in their isotopic composition). nih.govbham.ac.uk The combination of metabolomics and MFA allows for a deeper understanding of metabolite level variations, flux distribution, and turnover rates within metabolic networks. medchemexpress.com Although NMR is generally less sensitive than mass spectrometry, its high reproducibility, non-destructive nature, and ability to provide absolute quantification make it invaluable for MFA. nih.govuba.ar

Recent advancements have addressed challenges like the line-broadening of amine (–NH) signals caused by water exchange. Lowering the sample temperature can facilitate the characterization of 15N-labeled amino acids and their metabolites. nih.govresearchgate.net

Structural Characterization of Aminolevulinic Acid Metabolites using Advanced NMR Techniques

Advanced NMR techniques are instrumental in elucidating the precise chemical structures of metabolites. For aminolevulinic acid (ALA), 13C and 15N NMR have been successfully used to study its interaction with the enzyme porphobilinogen (B132115) synthase (PBGS), which catalyzes the condensation of two ALA molecules to form porphobilinogen (PBG). nih.gov

In one study, 15N NMR of [15N]ALA bound to PBGS provided insights into the reaction mechanism. The spectra allowed for the characterization of the enzyme-bound product, PBG, and a key Schiff base intermediate formed between ALA and an active-site lysine (B10760008) residue. nih.gov The 15N chemical shift of the enzyme-bound Schiff base, when compared to model compounds, suggested that the free amino group exists in an environment resembling partial deprotonation. nih.gov This finding supported the hypothesis that carbon-nitrogen bond formation is the initial step in the interaction between the two substrate molecules. nih.gov

Multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly useful. An HSQC experiment correlates the chemical shifts of two different types of nuclei that are directly bonded, such as 1H and 15N, allowing for the selective detection of labeled metabolites with high sensitivity and resolution. uba.arnih.gov

Table 1: Selected NMR Parameters for ALA Metabolite Characterization

Compound/Intermediate Nucleus Observed Chemical Shift (ppm) Experimental Conditions Reference
Enzyme-bound Porphobilinogen 15N Consistent with deprotonated amino group Holo-PBGS at neutral pH nih.gov
Enzyme-bound Schiff Base 13C Confirms E stereochemistry of the imine MMTS-modified PBGS with [3,3-2H2,3-13C]ALA nih.gov

This table is generated based on findings reported in the referenced study.

Mass Spectrometry (MS) for Isotope Tracing and Quantitative Metabolomics

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a cornerstone of metabolomics, particularly for isotope tracing studies, due to its ability to detect and quantify low-abundance molecules and distinguish between different isotopomers. nih.govwikipedia.org

Isotope Ratio Mass Spectrometry (IRMS) for Nitrogen Isotope Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed to measure the relative abundance of isotopes in a sample with extremely high precision. ut.eethermofisher.comsmu.ca For studies involving this compound, IRMS is the gold standard for determining the 15N/14N ratio in various metabolites. ut.eethermofisher.com This information reveals the extent to which the 15N label has been incorporated into different molecules, providing quantitative data for metabolic flux models.

The technique typically involves converting the sample into a simple gas (like N2) through combustion or other methods, which is then introduced into the mass spectrometer. thermofisher.comsmu.ca The instrument measures the ratios of ions corresponding to different isotopic compositions (e.g., 14N14N, 14N15N, and 15N15N). These ratios are reported in delta (δ) notation in parts per thousand (‰) relative to an international standard. smu.ca

There are two primary configurations for IRMS analysis:

Elemental Analysis - IRMS (EA-IRMS): A bulk measurement technique that provides the average isotope ratio for the entire sample. ut.ee

Gas Chromatography-Combustion - IRMS (GC-C-IRMS): This method couples a gas chromatograph to the IRMS system, allowing for the measurement of isotope ratios in specific compounds separated from a complex mixture. ut.eeacs.org

Table 2: Comparison of IRMS Configurations

Feature Elemental Analysis (EA)-IRMS Gas Chromatography-Combustion (GC-C)-IRMS
Principle Bulk analysis of the entire sample. Compound-specific analysis after GC separation.
Sample Input Solid or liquid, converted to gas via an elemental analyzer. Volatile or derivatized compounds suitable for GC.
Information Obtained Average isotopic composition of the sample. Isotopic composition of individual separated compounds.

This table summarizes general characteristics of the described IRMS techniques. ut.eeacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org It is an indispensable tool for quantitative metabolomics, enabling the simultaneous measurement of numerous metabolites in complex biological samples like plasma, urine, and tissue extracts. wikipedia.orgnih.gov

Several robust LC-MS/MS methods have been developed for the specific and sensitive quantification of ALA and its primary metabolite, porphobilinogen (PBG). nih.govoup.combiomedres.us These methods often employ tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for high selectivity and quantitative accuracy. In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process minimizes interference from the sample matrix. oup.com

To achieve accurate quantification, stable isotope-labeled internal standards, such as 13C5,15N-ALA, are used to correct for variations during sample preparation and analysis. nih.gov Sample preparation may involve solid-phase extraction (SPE) to remove interfering substances and derivatization to improve chromatographic properties. nih.govbiomedres.us However, direct analysis without derivatization is also possible. oup.combiomedres.us

Table 3: Examples of LC-MS/MS Methods for ALA Quantification

Parameter Method 1 Method 2 Method 3
Technique LC-MS/MS UPLC-MS/MS LC-MS/MS
Sample Matrix Urine, Plasma, Tissues Pharmaceutical Dosage Form Urine
Chromatography Column Reverse Phase C8 Acquity UPLC BEH C18 Silica HPLC Column
Sample Preparation Solid phase extraction, butanol derivatization Direct injection after dissolution Silica solid phase extraction
Internal Standard 13C5,15N-ALA L-Tyrosine 13C2,15N-ALA
MS Detection Mode Selective Reaction Monitoring (SRM) Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)
MRM Transition (m/z) Not specified 132.08 > 86.0 and 132.08 > 114.0 135.1 > 90.1 and 135.1 > 117.1 (for 13C2,15N-ALA)

| Reference | nih.gov | oup.com | biomedres.us |

This table compiles data from multiple published methods to illustrate the range of analytical conditions.

Chromatographic Separation Techniques for Aminolevulinic Acid and its Derivatives

Chromatographic techniques are essential for isolating aminolevulinic acid and its metabolites from complex biological matrices prior to detection. The choice of technique depends on the physicochemical properties of the analytes and the sample composition.

High-Performance Liquid Chromatography (HPLC) is the most widely used separation method. researchgate.netbenthamopen.comtandfonline.com Due to the hydrophilic and zwitterionic nature of ALA, retaining it on standard reversed-phase (e.g., C18) columns can be challenging. researchgate.net Several strategies have been developed to overcome this:

Ion-Pair Chromatography: An ion-pairing reagent, such as octane-sulfonic acid sodium, is added to the mobile phase. This reagent forms a neutral complex with the charged analyte, increasing its retention on a reversed-phase column. researchgate.net

Pre-Column Derivatization: ALA is chemically modified before injection into the HPLC system. Derivatization serves two main purposes: it makes the molecule less polar, improving its retention, and it introduces a chromophore or fluorophore, enhancing its detectability by UV or fluorescence detectors. benthamopen.comtandfonline.com Common derivatizing agents include acetylacetone/formaldehyde and o-phthaldialdehyde. benthamopen.comtandfonline.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Strong acid cation exchange resins have been used effectively to purify ALA from fermentation broths by binding the positively charged amino group. nih.gov The bound ALA is then eluted by changing the pH or ionic strength of the mobile phase. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. biomedres.us

Table 4: Overview of Chromatographic Conditions for ALA Analysis

Technique Column Type Mobile Phase Example Derivatization Detection Reference
Reversed-Phase HPLC DIKMA Intersil ODS-3 Acetonitrile-ion pair buffer (octane-sulfonic acid sodium, pH 2.0) None UV (205 nm) researchgate.net
Reversed-Phase HPLC C18 Methanol/water/glacial acetic acid (49.5:49.5:1, v/v/v) Acetyl acetone/formaldehyde Fluorescence (Ex: 370 nm, Em: 460 nm) tandfonline.com
Ion-Exchange Chromatography Strong Acid Cation Resin (Amberlite® IR120) Elution with 1 M ammonia (B1221849) at pH 9.5 None Not specified (used for purification) nih.gov

This table summarizes various chromatographic approaches reported in the literature.

Other Spectroscopic Methods (e.g., Raman, FTIR) in Mechanistic Investigations

Vibrational spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for investigating the molecular structure, conformation, and intermolecular interactions of compounds like this compound. cas.cz These methodologies provide a detailed fingerprint of a molecule's vibrational modes. The strategic use of isotopic labeling, specifically with ¹⁵N, significantly enhances the specificity of these techniques, allowing for precise mechanistic insights into the role of the nitrogen-containing functional group in various processes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds and provides valuable information on functional groups.

Structural Characterization and Stability: FTIR has been successfully employed to characterize 5-aminolevulinic acid (ALA) and its derivatives. The spectra clearly show characteristic absorption bands corresponding to its key functional groups. nih.gov For instance, studies have identified strong peaks for C=O, C-H₂, and O-H vibrational modes. nih.gov This allows for the differentiation of ALA from its esters, such as 5-aminolevulinic acid hexyl ester, as the ester will exhibit additional peaks, like those from CH₃ groups, corresponding to its unique structural features. nih.gov Furthermore, FTIR has been used as a probe to investigate the thermal stability of ALA. Research indicates that the compound is structurally stable at temperatures below 80°C, but undergoes significant thermal decomposition when the temperature reaches 120°C. nih.gov

Vibrational ModeWavenumber (cm⁻¹)Significance
O-H StretchBroad, ~3000-3500Indicates the presence of the carboxylic acid group and hydrogen bonding.
C-H₂ Stretch~2800-3000Corresponds to the methylene (B1212753) groups in the carbon backbone.
C=O Stretch~1700-1750Characteristic of the ketone and carboxylic acid carbonyl groups.
N-H Bending~1500-1650Associated with the amine/ammonium group.
This table presents characteristic FTIR absorption bands for 5-aminolevulinic acid, based on published spectral data. nih.gov

Mechanistic Insights through ¹⁵N Labeling: The use of 5-AMINO-¹⁵N -LEVULINIC ACID HCL provides a powerful tool for mechanistic studies using FTIR. Isotopic substitution of ¹⁴N with the heavier ¹⁵N isotope induces a predictable downshift in the frequency of vibrational modes involving the nitrogen atom, a principle well-established in vibrational spectroscopy. researchgate.netacs.org While the magnitude of the shift depends on the specific vibrational mode, it is most pronounced for vibrations where the nitrogen atom has significant displacement, such as N-H bending and C-N stretching modes. researchgate.nethuji.ac.il

This isotopic shift allows for the unambiguous assignment of nitrogen-related vibrations in a complex spectrum. researchgate.net For example, in studies of other ¹⁵N-labeled molecules, C=N stretching vibrations have shown downshifts of approximately 16 cm⁻¹, while C=O stretches in the same molecule, being electronically coupled but not directly involving the nitrogen atom's mass, shift by only ~1 cm⁻¹. researchgate.net By monitoring the precise position and environment-sensitivity of these ¹⁵N-shifted bands, researchers can track the specific involvement of the amino group in processes such as enzyme binding, protonation/deprotonation events, and hydrogen bond formation, providing definitive mechanistic evidence that would be difficult to obtain otherwise.

Vibrational ModeExpected Impact of ¹⁵N LabelingRationale for Mechanistic Studies
N-H Bending Significant frequency downshift (~8-15 cm⁻¹)Allows for precise tracking of the amino group's protonation state and its involvement in hydrogen bonding networks. researchgate.net
C-N Stretching Moderate frequency downshiftProvides information on the conformation and electronic environment of the C-N bond within the molecule's backbone. acs.org
C=O Stretching Negligible frequency shift (<2 cm⁻¹)Acts as an internal control, confirming that spectral changes are localized to the site of isotopic labeling. researchgate.net
This table outlines the theoretically expected impact of ¹⁵N labeling on the key vibrational modes of 5-aminolevulinic acid HCl, based on established principles of isotopic effects in vibrational spectroscopy. researchgate.netacs.orgosti.gov

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the carbon backbone of molecules and probing biochemical environments. neupsykey.com

Probing Biological Interactions: In clinical and research settings, Raman spectroscopy has been used in conjunction with 5-ALA to investigate biological systems, such as differentiating brain tumor tissue from healthy tissue. nih.govresearchgate.net In these applications, 5-ALA is metabolized to protoporphyrin IX, which induces fluorescence. nih.gov Raman spectroscopy, however, provides a label-free chemical analysis of the tissue itself. neupsykey.com Studies have shown that tumor tissue exhibits different Raman spectra compared to normal tissue, with variations in peaks associated with lipids, proteins, and nucleic acids. neupsykey.comnih.gov By comparing the diagnostic performance of 5-ALA fluorescence with the biochemical information from Raman spectra, researchers can gain mechanistic insights into the metabolic and structural changes that occur in pathological tissues. nih.gov For instance, Raman spectroscopy has demonstrated higher sensitivity than 5-ALA in detecting cancer cells in peritumoral tissue, though with lower specificity. nih.gov

Spectral Region (cm⁻¹)Associated BiomoleculesMechanistic Insight in 5-ALA-Related Studies
2800–3000Lipids (-CH₂ and -CH₃ stretching)Decreased lipid signal in tumor tissue reflects altered cell membrane composition and higher cell density compared to normal brain tissue. nih.gov
1640–1680 (Amide I)Proteins (C=O stretching)Changes in this band indicate alterations in protein secondary structure (e.g., α-helix vs. β-sheet), revealing proteomic shifts in cancerous tissue.
1440–1460Lipids and Proteins (-CH₂ bending)Quantifies the lipid-to-protein ratio, which is often decreased in malignant tissues. nih.gov
700-1200 (Fingerprint Region)Nucleic Acids, PhospholipidsProvides a complex "fingerprint" of the tissue, where shifts can indicate changes in DNA/RNA content and cell signaling pathways. neupsykey.com
This table summarizes how Raman spectroscopy is applied to gain mechanistic understanding in biological systems where 5-ALA is used for diagnostic purposes. neupsykey.comnih.govnih.gov

The Role of ¹⁵N Labeling in Raman Studies: As with FTIR, incorporating a ¹⁵N label into 5-aminolevulinic acid would be highly advantageous for mechanistic Raman studies. The isotopic downshift of nitrogen-related vibrations helps to resolve these signals from the often-congested fingerprint region of a Raman spectrum, especially in complex biological samples. qdu.edu.cn Studies on other fully ¹⁵N-labeled biomolecules have shown that most Raman bands associated with the labeled parts shift to lower wavenumbers. qdu.edu.cn This allows researchers to follow the metabolic fate of the ¹⁵N-labeled compound and observe its interactions with cellular components, such as proteins and nucleic acids, at a sub-molecular level, providing a clear and direct probe for mechanistic investigations.

Mechanistic Studies of 5 Aminolevulinic Acid in Biological Systems Non Clinical Focus

Photodynamic Mechanisms Induced by Aminolevulinic Acid Metabolites in Cellular Models

The administration of 5-aminolevulinic acid (5-ALA) to cells initiates a cascade of events within the heme synthesis pathway, leading to the accumulation of the photosensitive molecule, Protoporphyrin IX (PpIX). plos.orgmdpi.com This process is central to the photodynamic effects observed in non-clinical cellular models. The use of isotopically labeled 5-amino-15N-levulinic acid HCl allows for precise tracing of the metabolic fate of 5-ALA and the subsequent localization and activity of its metabolites.

Protoporphyrin IX (PpIX) Accumulation and Intracellular Localization

Exogenous administration of 5-ALA bypasses the natural feedback regulation of the heme synthesis pathway, leading to a significant build-up of PpIX, particularly in cancer cells. researchgate.netdrugbank.com This preferential accumulation is attributed to several factors, including an increased activity of enzymes upstream of PpIX production and a decreased activity of ferrochelatase, the enzyme that converts PpIX to heme. mdpi.comnih.govnih.gov

The intracellular destination of the synthesized PpIX is a critical determinant of its photodynamic efficacy. nih.govresearchgate.net Studies using fluorescence microscopy have revealed that PpIX localization can vary depending on the cell type. nih.gov In many cancer cell lines, PpIX is predominantly found in the mitochondria, the primary site of its synthesis. researchgate.netspandidos-publications.comoatext.com However, localization in other cellular compartments, such as lysosomes and cellular membranes, has also been observed. plos.orgnih.govoatext.com For instance, in U373 MG human glioblastoma cells, PpIX fluorescence originates mainly from cellular membranes, which is associated with high photodynamic efficacy. nih.gov In contrast, in GIST-T1 cells, PpIX has been found to be localized mainly to lysosomes. plos.org The specific localization pattern influences the primary sites of cellular damage upon photoactivation. oatext.com

Table 1: Intracellular Localization of PpIX in Different Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Primary Localization of PpIX Reference
U373 MG (Glioblastoma) Cellular Membranes nih.gov
T47D (Breast Cancer) Small Granules nih.gov
OV2774 (Ovarian Cancer) Cellular Membranes nih.gov
GIST-T1 (Gastrointestinal Stromal Tumor) Lysosomes plos.org
Eca-109 (Esophageal Squamous Carcinoma) Mitochondria and Cytoplasm nih.gov
Human Lung Adenocarcinoma Mitochondria oatext.com
HL60 (Promyelocytic Leukemia) Mitochondria merckmillipore.com

Reactive Oxygen Species Generation and Molecular Interactions

Upon exposure to light of an appropriate wavelength, the accumulated PpIX becomes excited and transfers its energy to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and free radicals. nih.govoatext.comoatext.com This photochemical reaction is the cornerstone of 5-ALA-based photodynamic activity. mdpi.com The generation of ROS is dependent on both the concentration of PpIX and the light dose administered. dovepress.com

These ROS are highly reactive and have a short lifespan, meaning their damaging effects are confined to the immediate vicinity of their production. oatext.com Consequently, the subcellular localization of PpIX dictates which organelles and molecules are the primary targets of oxidative stress. oatext.com When PpIX is localized in the mitochondria, ROS can directly damage mitochondrial components, including the mitochondrial membrane, leading to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. merckmillipore.comiiarjournals.org If PpIX is situated in the plasma membrane, ROS can induce lipid peroxidation, altering membrane fluidity and integrity. mdpi.com These molecular interactions initiate a cascade of signaling events that ultimately lead to cell death. encyclopedia.pub

Cellular Responses to Aminolevulinic Acid-Induced Photodynamic Stress (In Vitro Studies)

The oxidative stress induced by 5-ALA-based photodynamic therapy (PDT) triggers a variety of cellular responses, primarily culminating in cell death through apoptosis or necrosis. The specific pathway activated is often dependent on the intensity of the photodynamic insult and the cell type.

Apoptosis and Necrosis Pathways in Irradiated Cells

In vitro studies have demonstrated that 5-ALA-PDT can induce cell death through both apoptosis and necrosis. oatext.comnih.gov Apoptosis, or programmed cell death, is often observed at lower PDT doses and is characterized by morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation. oatext.comspandidos-publications.com The apoptotic process can be initiated through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and the activation of caspases 9 and 3. merckmillipore.com

Necrosis, a form of unregulated cell death, tends to occur at higher PDT doses and is characterized by cell swelling and lysis. oatext.com Some studies have also identified other forms of programmed cell death, such as necroptosis and pyroptosis, as being involved in the response to 5-ALA-PDT, particularly in certain cancer cell lines like 4T1 breast cancer cells. nih.gov The balance between these different cell death modalities can be influenced by the specific experimental conditions, including the concentration of 5-ALA and the light fluence. nih.govnih.gov

Table 2: Cell Death Pathways Induced by 5-ALA-PDT in Various Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Primary Cell Death Pathway(s) Key Findings Reference
HL60 (Promyelocytic Leukemia) Apoptosis (mitochondrial and ER stress pathways), followed by slow necrosis Activation of caspases 9 and 3, release of cytochrome c. merckmillipore.com
HuCC-T1 (Cholangiocarcinoma) Apoptosis and Necrosis Both cell death forms increase with ALA concentration. nih.gov
4T1 (Breast Cancer) Necroptosis and Pyroptosis Cell death reduced by inhibitors of RIPK1, RIPK3, and caspase-1. nih.gov
Human Lung Adenocarcinoma Apoptosis Apoptotic morphology predominant even at higher light doses. oatext.com
KLN205 (Lung Cancer) Apoptosis and Autophagy Combination with metformin (B114582) enhanced apoptosis. spandidos-publications.com

Subcellular Organelle Damage and Repair Mechanisms

The localization of PpIX within specific subcellular organelles makes them primary targets for photodynamic damage. oatext.com Mitochondria are frequently affected due to their central role in PpIX synthesis. spandidos-publications.comoatext.com Damage to mitochondria is evidenced by the depolarization of the mitochondrial membrane, a decrease in ATP production, and the release of pro-apoptotic proteins. merckmillipore.comiiarjournals.org

Lysosomes are another key target. plos.orgoatext.com Disruption of the lysosomal membrane can release hydrolytic enzymes into the cytoplasm, contributing to cellular degradation. oatext.com The endoplasmic reticulum (ER) can also be a site of damage, leading to ER stress and the activation of associated cell death pathways. merckmillipore.com Following photodynamic stress, cells may activate repair mechanisms to counteract the damage. However, if the damage is too extensive, these repair processes are overwhelmed, and the cell proceeds towards death. The specifics of these repair mechanisms in the context of 5-ALA-PDT are an area of ongoing research.

Basic Research in Animal Models for Investigating Porphyrin Kinetics and Metabolism

Animal models, particularly tumor-bearing mice, are invaluable for studying the in vivo pharmacokinetics of 5-ALA-induced porphyrins. nih.govcolab.ws These studies allow for the investigation of porphyrin accumulation and clearance in both tumor and normal tissues over time. Following systemic administration of 5-ALA, porphyrin fluorescence can be detected in various organs. nih.govcolab.ws

Research has consistently shown that tumors exhibit significantly higher and more prolonged accumulation of porphyrins compared to most normal tissues, providing a biological rationale for the selectivity of 5-ALA-based applications. nih.govcolab.ws The peak contrast in fluorescence intensity between tumor and surrounding healthy tissue is typically observed several hours after 5-ALA administration. nih.govcolab.ws The kinetics of porphyrin metabolism vary between different organs. nih.gov For instance, studies with ALA derivatives have shown altered tissue distribution; a THP-ALA ester derivative led to higher porphyrin synthesis in the brain compared to ALA itself, suggesting potential for targeting brain tumors. nih.gov These animal models are crucial for optimizing the parameters for photodynamic applications and for developing new, more effective ALA derivatives. nih.govunige.ch

Investigation of Enzymatic Inhibition and Activation by Aminolevulinic Acid Analogues

The study of aminolevulinic acid (ALA) analogues has been crucial in elucidating the mechanisms of enzymes involved in the heme biosynthesis pathway, primarily through the investigation of inhibitory and, in some cases, activatory effects. These analogues, by mimicking the substrate or intermediate states, provide valuable insights into enzyme active sites and catalytic processes.

The primary target for inhibition studies has been 5-aminolevulinate dehydratase (ALAD), also known as porphobilinogen (B132115) synthase (PBGS), the second enzyme in the heme synthesis pathway which catalyzes the condensation of two ALA molecules to form porphobilinogen (PBG). jmb.or.krmdpi.comnih.gov Conversely, the administration of ALA itself can lead to the activation or upregulation of certain hemeproteins by increasing the available pool of heme. nih.gov

Enzymatic Inhibition by ALA Analogues

A variety of ALA analogues have been synthesized and tested for their ability to inhibit ALAD. These inhibitors can be broadly categorized based on their mechanism of action, including competitive inhibitors, irreversible inhibitors, and mechanism-based inhibitors. rsc.orgrsc.org

Competitive Inhibitors: These analogues typically bind to the enzyme's active site, competing with the natural substrate, ALA. Levulinic acid is a well-documented competitive inhibitor of ALAD. jmb.or.kr The product of the ALAD-catalyzed reaction, porphobilinogen, also acts as a competitive inhibitor, suggesting that its accumulation can regulate the enzyme's activity through feedback inhibition. acs.org Studies have also shown that substrate analogues lacking the terminal amino group can be effective competitive inhibitors, indicating that the amino group may not be essential for initial binding to the P-site of the enzyme. diva-portal.org

Mechanism-Based and Irreversible Inhibitors: More potent inhibition is often achieved with analogues that react covalently with the enzyme. The 3-oxa and 3-thia analogues of ALA are potent mechanism-based inhibitors that inactivate ALAD by acylating a nucleophilic residue, likely the active-site lysine (B10760008). rsc.orgrsc.org Other analogues, such as 4-oxosebacic acid (4-OSA) and 4,7-dioxosebacic acid (4,7-DOSA), are designed as bisubstrate reaction intermediate analogues. nih.gov These compounds can act as active-site-directed irreversible inhibitors. nih.gov For instance, 4-OSA has been shown to be an irreversible inhibitor for Escherichia coli PBGS, though its specificity varies across species. nih.gov Similarly, 5-chlorolevulinic acid has been identified as an inactivator of PBG synthase from Pyrobaculum calidifontis, modifying a key cysteine residue in the zinc-binding triad. nih.gov

The following table summarizes the inhibitory effects of various ALA analogues on ALAD/PBGS.

Table 1: Inhibition of 5-Aminolevulinate Dehydratase (ALAD)/Porphobilinogen Synthase (PBGS) by ALA Analogues

Analogue Enzyme Source Type of Inhibition Mechanistic Detail Citations
Levulinic Acid Escherichia coli Competitive Binds to the active site, competing with ALA. jmb.or.kracs.org
Porphobilinogen (PBG) Human Erythrocyte Competitive Product of the reaction; binds to the active site with high affinity. acs.org
3-Oxa-ALA Bacillus subtilis Mechanism-Based Inactivates by acylation of a nucleophilic residue. rsc.orgrsc.org
3-Thia-ALA Bacillus subtilis Mechanism-Based Inactivates by acylation of a nucleophilic residue; kinetics have implications for the enzyme mechanism. rsc.orgrsc.org
4-Oxosebacic Acid (4-OSA) Escherichia coli Irreversible Active-site directed; mimics a reaction intermediate. nih.gov

Enzymatic Activation

While ALA analogues are primarily studied for their inhibitory properties, the administration of ALA itself can lead to the activation or enhanced expression of downstream heme-dependent enzymes. This occurs because exogenous ALA bypasses the main rate-limiting step in heme synthesis, which is the formation of ALA by ALA synthase. nih.govdrugbank.com The resulting increase in intracellular protoporphyrin IX and subsequent heme production can boost the activity of various hemeproteins. nih.govwikipedia.org

Cytochrome P450 (CYP) Enzymes: These enzymes require a heme prosthetic group for their function. nih.gov Studies have shown that treating cells with ALA can increase intracellular heme levels, which in turn enhances the activity of CYP enzymes. This has been demonstrated to improve the activation of anticancer prodrugs that are metabolized by CYPs. nih.gov

Heme Oxygenase-1 (HO-1): An excess of heme, which can be generated from exogenous ALA, induces the expression of the enzyme heme oxygenase-1. wikipedia.org This enzyme catabolizes heme into biliverdin, free iron, and carbon monoxide. wikipedia.org

Mitochondrial Respiratory Chain: The final step of heme synthesis occurs in the mitochondria. wikipedia.org The increased production of heme following ALA administration can enhance mitochondrial activity, activating the respiratory system's Krebs cycle and electron transport chain, leading to greater ATP formation. wikipedia.org

The following table summarizes enzymes and processes activated by increased heme synthesis resulting from ALA administration.

Table 2: Enzymatic and Process Activation via ALA-Induced Heme Synthesis

Enzyme/Process Mechanism of Activation Biological Consequence Citations
Cytochrome P450 (CYP) Increased availability of the heme prosthetic group. Enhanced metabolism of substrates, including activation of prodrugs. nih.gov
Heme Oxygenase-1 (HO-1) Induced by excess intracellular heme. Catabolism of heme to biliverdin, bilirubin, and CO, which have antioxidant and regulatory roles. wikipedia.org

Applications of 5 Amino 15n Levulinic Acid Hcl in Specific Research Areas

Plant Physiology and Agricultural Research

5-Aminolevulinic acid (ALA) is recognized not just as a metabolic intermediate but also as a potent plant growth regulator. plantgrowthhormones.comresearchgate.net The use of its 15N-labeled form, 5-AMINO-15N-LEVULINIC ACID HCL, is instrumental in elucidating the precise mechanisms by which it influences plant life.

Exogenous application of ALA has been shown to positively influence various stages of plant growth. nih.gov It functions in a manner similar to plant hormones, regulating processes from seed germination to fruit development. plantgrowthhormones.comwellyoutech.com Research indicates that soaking seeds in ALA solutions can shorten germination times and improve the germination index for various plants, including pigeon pea and wheat. wellyoutech.commdpi.com Furthermore, it promotes root elongation by modulating auxin transport, a key plant hormone for root development. mdpi.com In mature plants, foliar or root application of ALA has led to significant increases in yield for crops like grapes and wheat. mdpi.comresearchgate.net The ability to trace the 15N label allows researchers to track the uptake, distribution, and metabolic fate of ALA, providing concrete evidence of its role in these growth-promoting activities.

Table 1: Observed Effects of Aminolevulinic Acid on Plant Growth and Yield

Plant SpeciesObserved EffectReference
Pigeon Pea (Cajanus cajan)Reduced germination time, increased germination index mdpi.com
Wheat (Triticum aestivum)Promoted germination, increased grain yield by 18-41% under drought wellyoutech.comresearchgate.net
Grapevine (Vitis vinifera)Increased yields through root or foliar fertilization mdpi.com
Radish, Carrot, PotatoPromotion of growth, especially in underground organ crops researchgate.net
Maize (Zea mays)Stimulated seedling growth mdpi.com

A significant area of research is the use of ALA to enhance plant resilience against various abiotic stresses, including salinity, drought, extreme temperatures, and UV-B radiation. mdpi.comnih.govbrynmawr.edu Priming plants with ALA induces a state of readiness, allowing for a faster and more robust defense response when stress is encountered. nih.govencyclopedia.pub The mechanisms underlying this enhanced tolerance are multifaceted, involving the strengthening of the plant's antioxidant defense systems, improved osmotic regulation, and increased nitrogen assimilation. mdpi.combrynmawr.edu For instance, under salt stress, ALA application has been shown to increase the net photosynthetic rate and the photochemical efficiency of photosystem II in species like cassia, peach, and oilseed rape. mdpi.comencyclopedia.pub Similarly, under drought conditions, ALA helps maintain relative water content and protects chloroplast proteins from damage. researchgate.net Using 15N-labeled ALA helps scientists understand how it is metabolized and allocated within the plant to bolster these protective pathways under stress conditions.

Table 2: ALA-Induced Abiotic Stress Tolerance in Various Plant Species

Stress TypePlant SpeciesKey Research FindingReference
SalinityOilseed Rape, Peach, CassiaIncreased net photosynthetic rate (Pn) and photochemical efficiency (Fv/Fm) mdpi.comencyclopedia.pub
DroughtWheat (Triticum aestivum)Mitigated damage by protecting chloroplast proteins; increased grain yield researchgate.net
ColdCommon Bean (Phaseolus vulgaris)Alleviated growth inhibition and improved chlorophyll (B73375) content mdpi.com
HeatCucumber (Cucumis sativus)Enhanced tolerance through improved antioxidant defense researchgate.net
UV-B RadiationPigeon Pea (Cajanus cajan)Alleviated chlorophyll deficiency by upregulating synthesis genes mdpi.com

ALA is the foundational precursor for the biosynthesis of all tetrapyrroles in plants, most notably chlorophyll. nih.govwellyoutech.commdpi.com The rate of ALA synthesis is the rate-limiting step in the entire chlorophyll production pathway. oup.com Exogenous application of ALA can, therefore, directly influence chlorophyll content and photosynthetic capacity. plantgrowthhormones.comwellyoutech.com Studies on various plants, including wheat and cucumber, have demonstrated that ALA treatment increases the content of chlorophyll a and b, leading to enhanced photosynthetic rates. frontiersin.orgmdpi.commdpi.com

The use of this compound is particularly valuable in this context. By providing a labeled precursor, researchers can directly trace the nitrogen atom from ALA as it is incorporated into the porphyrin ring of chlorophyll molecules. researchgate.net This allows for precise quantification of de novo chlorophyll synthesis rates and provides insights into the turnover of photosynthetic pigments under different environmental conditions, such as varying light intensities. mdpi.comnih.gov These studies have confirmed that ALA not only boosts the synthesis of chlorophyll precursors like protoporphyrin IX and protochlorophyllide (B1199321) but also upregulates the expression of key genes in the biosynthetic pathway, such as HEMA1 (glutamyl-tRNA reductase) and POR (protochlorophyllide oxidoreductase). mdpi.comoup.comfrontiersin.org

Enhancement of Stress Tolerance in Plants using Aminolevulinic Acid Applications

Microbial Metabolism and Biotechnology

In the microbial world, this compound is a key tool for investigating the synthesis of essential complex molecules and for developing novel antimicrobial strategies.

ALA is the universal precursor for the biosynthesis of porphyrins (e.g., heme) and corrinoids (e.g., vitamin B12) in most organisms, including bacteria. nih.govnih.gov These molecules are vital cofactors for a vast array of metabolic processes, including respiration and single-carbon metabolism. The biosynthesis of these complex tetrapyrroles involves a series of enzymatic steps starting from ALA. nih.govveteriankey.com

Isotopically labeled ALA is indispensable for elucidating these intricate pathways. Research using 15N-labeled ALA, often in conjunction with 13C-labeled variants, has been fundamental in mapping the origin of atoms within the final molecule. nih.gov For example, a classic study administered 15N-labeled precursors to the bacterium Propionibacterium shermanii to clarify the origin of the amide nitrogens in the vitamin B12 molecule. nih.gov By analyzing the resulting vitamin B12 with nuclear magnetic resonance (NMR) spectroscopy, researchers could determine which nitrogen atoms were derived from ALA and which came from other sources like glutamine, providing a detailed map of its assembly. nih.gov Such studies are crucial for metabolic engineering efforts aimed at improving the microbial production of valuable compounds like vitamin B12. nih.govresearchgate.net

Antimicrobial Photodynamic Inactivation (aPDI) is an emerging strategy to combat pathogenic microorganisms, particularly those resistant to conventional antibiotics. frontiersin.orgnih.govmdpi.com The technique relies on the combination of a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. frontiersin.orgfrontiersin.org

While many aPDI approaches use external photosensitizing dyes, an alternative method uses ALA to induce the targeted microbes to synthesize their own photosensitizers. mdpi.comnih.gov When microorganisms are supplied with excess ALA, they uptake it and channel it into their heme biosynthesis pathway, leading to the accumulation of endogenous porphyrins, primarily protoporphyrin IX. nih.govbiorxiv.org These porphyrins are potent photosensitizers. Subsequent irradiation with light of a specific wavelength excites the accumulated porphyrins, triggering the production of ROS that cause oxidative damage to essential cellular components like DNA and lipids, ultimately leading to microbial cell death. frontiersin.org This approach has shown efficacy against a range of bacteria. mdpi.com The use of this compound in research settings allows for the precise tracking and quantification of the porphyrins synthesized by the microbial cells, helping to optimize the conditions for aPDI and to better understand the metabolic flux through the heme pathway in different bacterial species.

Metabolic Flux Analysis in Diverse Biological Contexts

The study of metabolic flux, or the rate of turnover of molecules through a metabolic pathway, is fundamental to understanding cellular physiology in both health and disease. Isotope tracers are powerful tools in these analyses, and this compound (¹⁵N-ALA) serves as a specialized probe for dissecting specific metabolic routes. As a stable, non-radioactive isotope-labeled compound, ¹⁵N-ALA allows for the safe and precise tracking of nitrogen atoms through complex biological networks.

This compound is an isotopically labeled precursor for the biosynthesis of tetrapyrroles, a class of essential molecules that includes hemes, chlorophylls (B1240455), and vitamin B12. mdpi.com The nitrogen atom in the 5-amino group is labeled with the heavy isotope ¹⁵N. When ¹⁵N-ALA is introduced into a biological system, such as a cell culture or a whole organism, it is taken up by cells and enters the tetrapyrrole synthesis pathway.

The core principle of using ¹⁵N-ALA as a tracer is to follow the journey of the labeled nitrogen atom. medchemexpress.com As ¹⁵N-ALA is processed by successive enzymes in the pathway, the ¹⁵N isotope is incorporated into all downstream intermediates and the final products. Researchers can then use highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the ¹⁵N-labeled molecules. medchemexpress.com

The process begins with the condensation of two molecules of 5-aminolevulinic acid to form porphobilinogen (B132115), a reaction that incorporates two nitrogen atoms (in this case, the ¹⁵N label) into the resulting molecule. mdpi.com Four molecules of porphobilinogen then combine to create the linear tetrapyrrole hydroxymethylbilane (B3061235), which is subsequently cyclized to form uroporphyrinogen III. This molecule is a critical branch point in the pathway. By tracking the distribution of the ¹⁵N label, scientists can map the flow of nitrogen from ALA into these essential downstream products. mdpi.com This provides a comprehensive diagram of the metabolic network's activity and how it may be modulated under various physiological or pathological conditions.

The table below illustrates the flow of the ¹⁵N label from this compound through the initial stages of the tetrapyrrole pathway.

MetaboliteRole in PathwayExpected ¹⁵N Labeling from ¹⁵N-ALA
This compoundExogenous Labeled PrecursorContains one ¹⁵N atom per molecule.
PorphobilinogenFirst pyrrole (B145914) intermediateFormed from two ALA molecules; contains two ¹⁵N atoms per molecule. mdpi.com
HydroxymethylbilaneLinear tetrapyrrole intermediateFormed from four porphobilinogen molecules; contains four ¹⁵N atoms per molecule.
Uroporphyrinogen IIIFirst cyclic tetrapyrrole; key branch pointFormed from hydroxymethylbilane; contains four ¹⁵N atoms per molecule.
Protoporphyrin IXDirect precursor to HemeDownstream product; contains four ¹⁵N atoms per molecule.

Beyond simply tracing pathways, ¹⁵N-ALA is instrumental in quantifying the flux through different arms of a metabolic network and identifying rate-limiting steps, or bottlenecks. nih.govfrontiersin.org Metabolic bottlenecks can occur when the supply of a precursor exceeds the capacity of a downstream enzyme, leading to the accumulation of the intermediate substrate.

By administering ¹⁵N-ALA and measuring the concentration and isotopic enrichment of downstream metabolites over time, researchers can calculate the rate of product formation and identify points of constriction. wellcomeopenresearch.org For example, in the tetrapyrrole pathway, uroporphyrinogen III is a crucial intermediate that can be directed towards the synthesis of either heme (in animals) or chlorophylls (in plants), representing a significant metabolic branch point. Quantitative analysis of the ¹⁵N label in the end products of these branches can reveal how the cell partitions resources between these vital functions.

Identifying bottlenecks is a key objective of metabolic engineering. d-nb.info If a particular ¹⁵N-labeled intermediate accumulates to a high level while the subsequent product shows low ¹⁵N incorporation, it strongly suggests a bottleneck at the enzymatic step connecting them. For instance, if ¹⁵N-labeled porphobilinogen levels are high but ¹⁵N-labeled hydroxymethylbilane levels are low, it would point to a limitation in the activity of hydroxymethylbilane synthase. mdpi.com This quantitative information is invaluable for understanding disease mechanisms or for bioengineering efforts aimed at increasing the production of a desired compound. nih.gov

The following table provides a hypothetical example of how ¹⁵N-ALA could be used to identify a metabolic bottleneck induced by a specific inhibitor.

Experimental Condition¹⁵N-Labeled MetaboliteRelative Abundance (%) of ¹⁵N LabelInterpretation
Control (No Inhibitor)Porphobilinogen-¹⁵N₂15%Normal metabolic flux through the pathway.
Protoporphyrin IX-¹⁵N₄85%
Inhibitor of Uroporphyrinogen III synthasePorphobilinogen-¹⁵N₂70%Accumulation of the precursor (Porphobilinogen) indicates a bottleneck at the inhibited enzyme step, reducing the formation of the downstream product.
Protoporphyrin IX-¹⁵N₄30%

Computational and Theoretical Approaches in Aminolevulinic Acid Research

Kinetic Modeling of Aminolevulinate Metabolic Networks

Kinetic modeling is a cornerstone for understanding the flow of metabolites through the complex network of reactions that produce and consume 5-aminolevulinic acid. These models use mathematical equations to describe the rates of enzymatic reactions, allowing researchers to simulate the behavior of the pathway under various conditions.

A primary focus of kinetic studies has been the enzyme 5-aminolevulinate synthase (ALAS), which catalyzes the first committed step in heme biosynthesis in many organisms by condensing glycine (B1666218) and succinyl-CoA. nih.govnih.gov Transient state kinetic analyses have revealed that the ALAS-catalyzed reaction is a multi-step process. researchgate.netnih.gov The reaction of ALAS with glycine follows a three-step kinetic process, which includes the formation of the Michaelis complex, the creation of an external aldimine, and finally, the abstraction of a proton from glycine. nih.govresearchgate.net The rate for this final step was found to be slow (k = 0.002 s⁻¹), but it is dramatically increased by the binding of the second substrate, succinyl-CoA, which promotes a conformational change in the enzyme. nih.govnih.gov

Furthermore, genome-scale metabolic network models are being employed as a more effective strategy for optimizing the microbial production of 5-ALA. frontiersin.org These models can identify metabolic bottlenecks and suggest genetic modifications to enhance yield. For instance, kinetic models can be used to determine the maximum velocity (Vmax) of multiple enzymes in a pathway simultaneously, providing a comprehensive view of the pathway's capacity. researchgate.net Structural kinetic modeling, which integrates 3D protein structure information into kinetic models, represents a frontier in this field, aiming to provide a quantitative understanding of a metabolic system's dynamics even with incomplete knowledge of enzyme-kinetic parameters. berndblasius.de

Table 1: Key Kinetic Findings for 5-Aminolevulinate Synthase (ALAS)
Kinetic Parameter/FindingDescriptionSignificanceReference
Ordered Kinetic MechanismGlycine binds to ALAS before succinyl-CoA. CoA and carbon dioxide are released before 5-ALA.Defines the sequence of substrate binding and product release. researchgate.netnih.gov
Proton Abstraction Rate (k₃)The rate of glycine pro-R proton removal is approximately 0.002 s⁻¹ in the absence of succinyl-CoA.Represents a slow step that is dramatically accelerated by the physiological substrate. nih.govnih.gov
Succinyl-CoA AccelerationSuccinyl-CoA increases the rate of glycine proton removal by ~250,000-fold.Highlights the critical role of the second substrate in promoting a key conformational change and accelerating catalysis. nih.govnih.gov
Rate-Limiting StepProduct release (dissociation of 5-ALA from the enzyme) is the slowest step in the catalytic cycle.Identifies the primary bottleneck in the overall reaction, a key target for protein engineering. nih.govnih.gov

Bioinformatic Analysis of Genes and Enzymes in Tetrapyrrole Pathways

Bioinformatics provides the tools to analyze and compare the genes and enzymes responsible for tetrapyrrole biosynthesis across different species, revealing evolutionary relationships and conserved functional motifs. All tetrapyrroles, including hemes and chlorophylls (B1240455), are synthesized from 5-ALA. semanticscholar.org However, two distinct biosynthetic pathways for 5-ALA exist in nature: the C4 (Shemin) pathway and the C5 pathway. frontiersin.orgnih.gov

The C4 pathway, found in animals and some bacteria, involves the condensation of glycine and succinyl-CoA by a single enzyme, 5-aminolevulinate synthase (ALAS), encoded by genes like hemA or hemT. frontiersin.orgnih.gov The C5 pathway, prevalent in plants, algae, and most bacteria, synthesizes 5-ALA from glutamate (B1630785) in a three-step process involving glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde (B1620169) aminotransferase (HemL). nih.govnih.gov

Bioinformatic analyses of bacterial genomes have revealed that genes for tetrapyrrole biosynthesis are often organized in conserved clusters. For example, many Gram-positive bacteria exhibit a conserved organization of the genes hemAXCDBL, which are required for the synthesis of uroporphyrinogen III from glutamyl-tRNA. microbiologyresearch.org Metagenomic analysis of aquatic environments has led to the surprising discovery of bacteriophages carrying their own alaS genes (termed valaS), suggesting that these viruses can manipulate the host's heme metabolism during infection. rptu.denih.govresearchgate.net

Comparative genomics has also shed light on the evolution of these pathways. The organism Euglena gracilis is a fascinating case, possessing genes for both the C4 and C5 pathways. semanticscholar.org Phylogenetic analyses suggest that the ALAS-based C4 pathway was inherited from a heterotrophic eukaryotic host, while the C5 pathway enzymes were derived from a green algal endosymbiont, illustrating a key step in the evolution of a photoautotroph. semanticscholar.org

Table 2: Key Genes in 5-ALA and Tetrapyrrole Biosynthesis
GeneEnzymeFunctionPathwayReference
hemA (in C4) / alaS5-Aminolevulinate Synthase (ALAS)Condenses glycine and succinyl-CoA to form 5-ALA.C4 (Shemin) frontiersin.orgnih.gov
hemA (in C5)Glutamyl-tRNA ReductaseReduces glutamyl-tRNA to glutamate-1-semialdehyde.C5 nih.govfrontiersin.org
hemLGlutamate-1-semialdehyde AminotransferaseConverts glutamate-1-semialdehyde to 5-ALA.C5 nih.govfrontiersin.org
hemB / ALAD5-Aminolevulinate Dehydratase (ALAD)Catalyzes the condensation of two 5-ALA molecules to form porphobilinogen (B132115).Common frontiersin.orgwikipedia.org
hemCPorphobilinogen DeaminaseCatalyzes the polymerization of four porphobilinogen molecules.Common mdpi.com
hemDUroporphyrinogen-III SynthaseCatalyzes the cyclization to form uroporphyrinogen III.Common mdpi.com

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, like 5-ALA and its precursors, and their target enzymes at an atomic level. diva-portal.org

Docking studies have been used to investigate how inhibitors bind to enzymes in the tetrapyrrole pathway. For example, simulations of inhibitors binding to δ-aminolevulinic acid dehydratase (δ-ALAD) identified key amino acid residues, such as Phe208, Lys199, and Arg209, that form important π-π and cation-π interactions with the inhibitors. nih.govresearchgate.net These simulations can elucidate the mechanism of inhibition, such as the oxidation of critical cysteine residues in the enzyme's active site. nih.govresearchgate.net

MD simulations provide a dynamic view of these interactions over time, revealing how enzymes change conformation during catalysis. nih.gov Simulations of ALAS have shown that the enzyme transitions between a catalytically incompetent "open" conformation and a competent "closed" conformation. nih.gov The release of the product, 5-ALA, is linked to the reversion to the open state, which is the slowest part of the reaction. nih.gov By simulating mutant versions of ALAS, researchers found that specific mutations in a flexible loop gating the active site could stabilize the open conformation, leading to faster product release and a more efficient enzyme. nih.gov MD simulations have also been used to study the permeability of 5-ALA and its ester derivatives across lipid bilayers, finding that the methyl ester of 5-ALA has the highest permeability. diva-portal.org

These simulation techniques are also critical for protein engineering. By identifying residues involved in substrate binding and catalysis, researchers can rationally design mutations to alter an enzyme's substrate specificity. nih.gov For ALAS, which is naturally highly selective, this approach has been used to create variants with a broader substrate range, making them more useful as biocatalysts for synthesizing other α-amino ketones. nih.gov

Table 3: Examples of Computational Simulation in ALA-Related Research
EnzymeMethodKey FindingReference
δ-ALADMolecular DockingIdentified key residues (Phe208, Lys199, Arg209) interacting with diselenide inhibitors via π-π and cation-π stacking. nih.govresearchgate.net
ALASMolecular Dynamics (MD)Revealed that active site loop dynamics correlate with product (5-ALA) release, the rate-limiting step. nih.gov
ALASProtein Engineering/MutagenesisMutations in residues R21, T82, N84, and T362 expanded the substrate range of the enzyme. nih.gov
5-ALA EstersMolecular Dynamics (MD)Calculated membrane permeability, finding the methyl ester to be the most permeable. diva-portal.org

Systems Biology Perspectives on Aminolevulinate Pathway Regulation

Systems biology integrates data from genomics, kinetics, and structural biology to understand the tetrapyrrole pathway as a whole, interconnected network. This holistic perspective is crucial because the synthesis of 5-ALA is tightly regulated and intricately linked with other central metabolic processes, including the TCA cycle and iron homeostasis. frontiersin.orgfrontiersin.org

The regulation of heme biosynthesis is highly specific to cell type and metabolic state. frontiersin.org In developing red blood cells, which produce vast quantities of heme, a complex regulatory circuit involving the transcription factor GATA-1 and heme itself ensures a balanced production of heme and globin chains. embopress.org Heme acts as a signaling molecule, amplifying GATA-1's activity at certain genes and regulating the degradation of transcriptional repressors like Bach1. embopress.org This creates a feed-forward loop that fine-tunes the expression of the entire pathway. embopress.org

Systems biology approaches recognize that simply overexpressing a single enzyme is often insufficient to increase the production of a desired metabolite like 5-ALA. The supply of precursors, such as succinyl-CoA and glycine, is often a limiting factor. frontiersin.org Therefore, effective metabolic engineering requires a design based on genome-scale metabolic models. frontiersin.org Such models can predict the effects of multiple gene regulations simultaneously, for instance, by identifying that upregulating genes in the coenzyme A synthetic pathway can enhance 5-ALA production. nih.gov

Furthermore, the pathway is linked to mitochondrial function and iron availability. The enzyme ALAD, which acts downstream of 5-ALA, has been identified as an iron-sulfur (Fe-S) cluster-binding protein, providing a direct mechanism to coordinate heme synthesis with the cell's iron status. frontiersin.org The use of isotopically labeled precursors like [4-¹⁴C] 5-aminolevulinic acid is a key experimental technique that feeds into and validates these systems-level models by allowing for the direct measurement of metabolic flux through the pathway. nih.gov

Emerging Research Directions and Future Perspectives for 5 Amino 15n Levulinic Acid Hcl

Integration of Omics Technologies (Proteomics, Transcriptomics, Metabolomics) with Isotope Tracing

The use of 5-amino-15N-levulinic acid HCl (¹⁵N-ALA) as a stable isotope tracer is significantly advancing our understanding of cellular metabolism through its integration with "omics" technologies. This powerful combination allows researchers to trace the metabolic fate of the ¹⁵N label from ALA through various interconnected pathways, providing a dynamic view of cellular processes.

Proteomics: In the field of proteomics, ¹⁵N-ALA is utilized to study the synthesis and turnover rates of proteins. nih.gov When cells are supplied with ¹⁵N-ALA, the ¹⁵N isotope is incorporated into newly synthesized heme. Heme is a crucial component of hemoproteins, such as cytochromes and catalases. By using mass spectrometry-based proteomics, researchers can identify and quantify the ¹⁵N-labeled hemoproteins, thereby gaining insights into their synthesis rates and the regulation of their expression. nih.gov For instance, a deep proteomics investigation of high-grade gliomas used high-resolution liquid chromatography-mass spectrometry (HR LC-MS) to identify protein expression in regions with varying fluorescence, which is driven by the metabolism of 5-aminolevulinic acid. nih.gov This approach helps in understanding the differential metabolism of ALA in tumors. nih.gov

Metabolomics: In metabolomics, ¹⁵N-ALA serves as a tracer to delineate metabolic pathways and quantify metabolic fluxes. nih.gov The ¹⁵N label from ALA can be tracked as it is incorporated into various downstream metabolites. Stable isotope tracing with ¹⁵N-labeled compounds, analyzed by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the detailed mapping of metabolic networks. mdpi.comnih.gov This is particularly valuable for studying nitrogen metabolism, which is interconnected with central carbon metabolism. creative-proteomics.com The data generated from these experiments can be used in Metabolic Flux Analysis (MFA) to calculate the rates of intracellular reactions. nih.gov

Transcriptomics: While ¹⁵N-ALA does not directly label RNA, transcriptomics data provides crucial context for interpreting proteomics and metabolomics findings. By analyzing the expression levels of genes encoding enzymes and transporters involved in ALA metabolism and related pathways, researchers can identify regulatory mechanisms that control metabolic fluxes. For example, transcriptomic analysis can reveal the upregulation of genes involved in heme synthesis or degradation in response to ¹⁵N-ALA administration, corroborating the findings from proteomic and metabolomic studies.

The integration of these omics technologies with ¹⁵N-ALA tracing provides a multi-dimensional view of cellular function, enabling a more comprehensive understanding of both normal physiology and disease states.

Development of Novel Research Probes and Biosensors Utilizing Aminolevulinic Acid Scaffolds

The unique biochemical properties of aminolevulinic acid (ALA) and its role as a precursor in the heme synthesis pathway make it an attractive scaffold for the development of novel research probes and biosensors. mdpi.com These tools are being designed to investigate a variety of biological processes with high specificity and sensitivity.

One major area of development is in the creation of fluorescent probes for detecting enzyme activity and specific cellular components. For example, ALA can be chemically modified to create "activatable" probes. semanticscholar.org These probes are initially non-fluorescent but become fluorescent upon interaction with a specific target, such as an enzyme or a particular microenvironment within a cell. semanticscholar.org This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for imaging applications.

Another promising direction is the development of biosensors for detecting intracellular heme levels. A phytochrome-based heme biosensor has been constructed to detect intracellular heme, which is responsive to the addition of ALA. asm.org Such biosensors can provide real-time information on heme homeostasis and its dysregulation in various diseases.

Furthermore, research is being conducted to create probes based on the ALA scaffold for applications beyond fluorescence imaging. These include probes for photoacoustic imaging and probes that can be used for targeted drug delivery. The ability of ALA to be preferentially taken up and metabolized by certain cell types, such as cancer cells, is being exploited to deliver therapeutic agents specifically to these cells.

The versatility of the aminolevulinic acid scaffold, combined with advances in synthetic chemistry and molecular biology, is paving the way for a new generation of sophisticated research tools. These probes and biosensors hold great promise for advancing our understanding of cellular metabolism and for the development of new diagnostic and therapeutic strategies.

Exploration of Unexplored Metabolic Roles and Signaling Pathways of Aminolevulinic Acid

While 5-aminolevulinic acid (ALA) is well-known as the first committed precursor in the heme biosynthesis pathway, emerging research is beginning to uncover novel metabolic roles and its involvement in various cellular signaling pathways. mdpi.comdrugbank.com

Recent studies suggest that ALA metabolism is linked to cellular energy status and glucose metabolism. plos.org It has been shown that ALA deficiency can lead to impaired glucose tolerance and insulin (B600854) resistance, coinciding with attenuated mitochondrial function in aged mice. plos.org This indicates an unexpected link between heme metabolism and glucose homeostasis. plos.org

Furthermore, ALA and its metabolites are being investigated for their roles in cellular signaling. For example, ALA-induced protoporphyrin IX (PpIX) accumulation, when activated by light in photodynamic therapy, can trigger various signaling pathways leading to cell death. mdpi.com Beyond this, studies have shown that ALA can influence pro-survival signaling pathways, including the nuclear factor (NF)-κB, phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comjle.com In some contexts, ALA has been found to induce apoptosis in normal gastric epithelial cells through oxidative stress and a p53-dependent pathway. nih.gov A combination of ALA with sodium ferrous citrate (B86180) has been demonstrated to protect cardiomyocytes from hypoxia-induced injury by inducing autophagy through the MAPK-Nrf-2-HO-1 signaling cascade. osti.gov

The exploration of these less-characterized functions of ALA is a burgeoning area of research. Understanding the intricate interplay between ALA metabolism and cellular signaling networks could open up new avenues for therapeutic interventions in a range of diseases, from metabolic disorders to cancer. Future research will likely focus on elucidating the precise molecular mechanisms by which ALA and its downstream metabolites exert these signaling effects.

Advancements in Isotope Tracing Methodologies and Data Analysis Algorithms

The field of isotope tracing is continually evolving, with significant advancements in both experimental methodologies and the computational tools used for data analysis. nih.gov These developments are enhancing the precision and scope of studies utilizing tracers like this compound.

Methodological advancements include the development of new and more diverse stable isotope tracers beyond the commonly used ¹³C-labeled glucose. creative-proteomics.com This allows for the investigation of a wider range of metabolic pathways, including those involving amino acids and fatty acids. creative-proteomics.com Furthermore, improvements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are enabling the detection and quantification of isotopically labeled metabolites with greater sensitivity and accuracy. mdpi.comnih.gov

In parallel with these experimental advances, there has been significant progress in the development of data analysis algorithms. Interpreting the large and complex datasets generated from isotope tracing experiments requires sophisticated computational approaches. biorxiv.org New algorithms are being developed to improve the accuracy of metabolic flux analysis (MFA) and to quantify the uncertainty in flux estimations. biorxiv.org For example, some new software packages utilize frameworks like the elementary metabolite units (EMU) and advanced optimization algorithms to efficiently predict metabolic activity in large-scale networks. biorxiv.org

Machine learning and artificial intelligence are also beginning to be applied to the analysis of isotopic data. numberanalytics.com These approaches can help to identify complex patterns in large datasets, classify samples based on their isotopic signatures, and even predict unknown isotopic values. numberanalytics.com Additionally, new tools are being developed to streamline the annotation of untargeted metabolomics and stable isotope tracing data, making it easier to identify novel compounds and integrate data from different experiments. nih.govresearchgate.net

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